molecular formula C18H30O9 B1610145 Bis-acrylate-PEG6 CAS No. 85136-58-9

Bis-acrylate-PEG6

Cat. No.: B1610145
CAS No.: 85136-58-9
M. Wt: 390.4 g/mol
InChI Key: DMMSYVRRDYJQSI-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate is a polyether compound . It’s potentially useful as a hydrophilic spacer and cross-linking agent between molecules and in the design of hydrophilic tethers for linking molecules to substrates .


Molecular Structure Analysis

The molecular formula of 3,6,9,12,15-Pentaoxaheptadecane is C12H26O5 . It has a molecular weight of 250.332 Da . The structure includes 5 oxygen atoms, making it a polyether .


Physical and Chemical Properties Analysis

The density of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine is 1.055g/cm3 . It has a boiling point of 379.915°C at 760 mmHg and a flash point of 181.118°C .

Scientific Research Applications

Ionophoric Properties and Crown Ether Analogues

A study explored the transformation of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl derivatives into crown ether analogues exhibiting enhanced ionophoric properties. These compounds were activated by Fe3+ oxidation, demonstrating their potential in ion transport and recognition applications (Raban, Greenblatt, & Kandil, 1983).

Organic Synthesis and Chemical Vapor Deposition

In the field of material science, derivatives of 3,6,9,12,15-Pentaoxaheptadecane were utilized in the synthesis of volatile barium beta-diketonate polyether adducts. These complexes were characterized and applied in metalorganic chemical vapor deposition, highlighting their importance in the development of new materials (Gardiner, Brown, Kirlin, & Rheingold, 1991).

Gel Formation and Organic Solvent Gelation

Research on new dicholesteryl-based gelators, including 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl derivatives, revealed their ability to form gels with organic solvents at room temperature. This study emphasizes the potential of these compounds in selective gelation processes and the development of new gel-based materials (Peng, Liu, Liu, Xia, Liu, & Fang, 2008).

Helicity Induction in Polymers

The synthesis and study of poly(phenylacetylene) derivatives bearing a crown cavity on the main chain, including 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl derivatives, showcased their application in helicity induction. These polymers exhibit dynamic helical structures, which can be influenced by external stimuli, making them valuable for advanced material applications (Kakuchi, Sakai, Otsuka, Satoh, Kaga, & Kakuchi, 2005).

Biotechnological and Environmental Applications

Further research into the immobilization of enzymes on methacrylate polymers, including those derived from 3,6,9,12,15-Pentaoxaheptadecane, highlighted their utility in biotechnological applications. This work demonstrates the potential of such compounds in facilitating enzyme-based reactions, thereby contributing to various industrial and environmental processes (Koilpillai, Gadre, Bhatnagar, Raman, Ponrathnam, Kumar, Ambekar, & Shewale, 1991).

Mechanism of Action

Target of Action

Bis-acrylate-PEG6, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate or 2-Propenoic acid,1,1’-(3,6,9,12,15-pentaoxaheptadecane-1,17-diyl) ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .

Mode of Action

This compound interacts with its targets through the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a key role in maintaining cellular homeostasis .

Pharmacokinetics

It is known that the size of peg can impact the in vitro and in vivo behavior and performance of psma inhibitors . This suggests that the size of this compound may also influence its ADME properties and bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .

Action Environment

The action environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action . .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMSYVRRDYJQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234273
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85136-58-9
Record name 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85136-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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